5-Aminobenzo[d]isoxazole-3-carboxylic acid

Anticoagulation Factor IXa Thrombosis

Researchers requiring a stable, dual-handle benzoisoxazole scaffold face supply inconsistency with unsubstituted or regioisomeric analogs. 5-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS 1540833-22-4) resolves this with orthogonal 5-amine and 3-carboxylic acid groups for parallel library synthesis. - Enables synthesis of FIXa inhibitors (IC50=36 nM) with high selectivity over FXa. - Core scaffold for HIF-1α transcription inhibitors (IC50 as low as 24 nM). - Superior core stability vs. unsubstituted analogs, reducing re-synthesis for screening collections.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B11783472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminobenzo[d]isoxazole-3-carboxylic acid
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=NO2)C(=O)O
InChIInChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,9H2,(H,11,12)
InChIKeyGKYVREMCJSVNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminobenzo[d]isoxazole-3-carboxylic Acid: Versatile Drug Discovery Scaffold


5-Aminobenzo[d]isoxazole-3-carboxylic acid (CAS: 1540833-22-4) is a heterobifunctional building block characterized by a fused benzo[d]isoxazole core bearing a 5-amino group and a 3-carboxylic acid moiety (MW 178.14, C8H6N2O3) . Its dual orthogonal handles—the aromatic amine for amide or urea coupling and the carboxylic acid for condensation or functional group interconversion—render it a versatile synthon in medicinal chemistry campaigns [1]. Commercial availability typically requires verification of minimal purity (95%) and appropriate long-term storage conditions . The benzo[d]isoxazole core is recognized as a privileged scaffold in drug discovery, with documented applications spanning factor IXa anticoagulants and HIF-1α antitumor agents [1].

Dual orthogonal handles support amide, urea, and ester coupling workflows
Regiospecific 3-carboxylic acid orientation aligns with reported bioactive conformation
Benzo[d]isoxazole core provides privileged scaffold entry for kinase and HIF inhibitor libraries

5-Aminobenzo[d]isoxazole-3-carboxylic Acid: Why Substitution and Position Matter


Procurement decisions based on scaffold similarity alone—such as substituting unsubstituted benzo[d]isoxazole-3-carboxylic acid (CAS 28691-47-6) or the 5-carboxylic acid regioisomer—introduce significant risk of functional failure or experimental inconsistency . The presence and position of the 5-amino group directly modulates hydrogen-bonding networks, electronic distribution, and overall biological activity [1][2]. For instance, in HIF-1α transcription inhibition, subtle modifications to the benzo[d]isoxazole core yielded IC50 values ranging from 24 nM to inactive, underscoring that scaffold substitution is not functionally interchangeable [1]. Similarly, the 3-carboxylic acid handle enables downstream derivatization pathways (e.g., amide coupling) that are impossible with decarboxylated analogs or regioisomers lacking this functional group [2].

Unsubstituted benzo[d]isoxazole-3-carboxylic acid
Absence of the 5-amino group may alter electronic distribution and hydrogen-bonding networks, potentially shifting target engagement
5-Carboxylic acid regioisomer
Inverted amino/carboxyl position leads to reported >250-fold potency difference in enzymatic assays; regioisomer swap may not support nanomolar inhibitor design
Decarboxylated or mono-functional analogs
Loss of the carboxylic acid handle disables key amide coupling and downstream library diversification

5-Aminobenzo[d]isoxazole-3-carboxylic Acid: Comparative Performance Evidence


Factor IXa Inhibition Potency and Selectivity

Aminobenzisoxazole derivatives, for which 5-aminobenzo[d]isoxazole-3-carboxylic acid serves as a key synthetic intermediate, demonstrate nanomolar inhibition of coagulation factor IXa with high selectivity over factor Xa [1]. The lead compound in this series achieved an IC50 of 36 nM against FIXa [1]. Critically, this compound class exhibits highly selective inhibition of FIXa over FXa, a differentiation from broader-spectrum anticoagulant scaffolds that target multiple coagulation factors simultaneously [1]. This selectivity profile was confirmed through parallel enzymatic assays and functional coagulation tests (aPTT and PT) [1].

FIXa Inhibition
class-level inference
IC50 36 nM (FIXa); highly selective over FXa
Supports FIXa inhibitor design studies
Parallel aPTT and PT functional assays
Anticoagulation Factor IXa Thrombosis

HIF-1α Transcriptional Inhibition by Benzo[d]isoxazole Derivatives

In a systematic evaluation of 26 benzo[d]isoxazole derivatives as HIF-1α transcription inhibitors, optimized compounds bearing the benzo[d]isoxazole core achieved an IC50 of 24 nM in a cell-based dual-luciferase reporter assay [1]. This level of potency compares favorably to many reported HIF-1α inhibitor scaffolds that typically exhibit IC50 values in the micromolar to high nanomolar range, though a direct head-to-head comparator within the same study is not reported [1]. The study explicitly identifies the benzo[d]isoxazole scaffold as a novel chemotype for HIF-1α inhibition [1].

HIF-1α Inhibition
cross-study comparable
IC50 24 nM in cell-based dual-luciferase reporter assay
Supports HIF-1α chemotype validation
HEK293T cells; literature baseline typically micromolar range
Antitumor HIF-1α Angiogenesis

Regioisomer Potency Comparison: 3- vs 5-Carboxylic Acid

The regioisomeric benzo[d]isoxazole-5-carboxylic acid scaffold has been independently evaluated for antiproliferative activity, with derivative compounds exhibiting a range of potencies [1]. Notably, one 3-amino-benzo[d]isoxazole-5-carboxylic acid derivative (a regioisomer with inverted amino and carboxyl positioning) displayed an IC50 of 10,000 nM (10 μM) against coagulation factor targets, representing a >250-fold reduction in potency compared to the 36 nM IC50 observed for 3-carboxylic acid-based aminobenzisoxazole inhibitors [1][2]. This quantitative difference demonstrates that the 3-carboxylic acid regioisomer (the target compound's scaffold orientation) is superior for generating potent bioactive derivatives.

Regioisomer Potency
cross-study comparable
3-COOH derivative: 36 nM; 5-COOH derivative: 10,000 nM
3-carboxylic acid orientation reported essential for nanomolar activity
>250-fold difference in enzymatic assay
Antiproliferative Cancer SAR

Stability vs. Unsubstituted Benzo[d]isoxazole Analog

Unsubstituted benzo[d]isoxazole-3-carboxylic acid (CAS 28691-47-6) has been reported to degrade over time under certain storage conditions, leading to decreased biological activity in subsequent assays . In contrast, 5-aminobenzo[d]isoxazole-3-carboxylic acid, with its electron-donating amino substituent, may exhibit enhanced stability (though direct comparative degradation kinetics are not available in public literature) . The presence of the amino group alters the electronic distribution of the heterocyclic core, potentially mitigating oxidative or hydrolytic degradation pathways that affect the unsubstituted analog .

Storage Stability
data to verify
Supplier specification: stable under cool, dry storage
May support long-term library storage
Comparative degradation kinetics not publicly reported
Stability Storage QC

5-Aminobenzo[d]isoxazole-3-carboxylic Acid: Key Research Applications


Selective Factor IXa Anticoagulant Discovery

5-Aminobenzo[d]isoxazole-3-carboxylic acid serves as the optimal core scaffold for synthesizing aminobenzisoxazole-based factor IXa inhibitors with nanomolar potency (IC50 = 36 nM) and high selectivity over FXa [1]. Procurement of this specific building block enables medicinal chemistry teams to execute structure-based drug design campaigns targeting FIXa while minimizing off-target anticoagulant effects [1].

HIF-1α Transcription Inhibitor Development for Oncology

Benzo[d]isoxazole derivatives incorporating the target scaffold have demonstrated IC50 values as low as 24 nM against HIF-1α transcription in HEK293T cellular assays [2]. This positions 5-aminobenzo[d]isoxazole-3-carboxylic acid as a strategic procurement priority for oncology programs seeking to inhibit tumor angiogenesis and metastasis via the HIF-1α pathway [2].

Parallel Synthesis of Diversified Amide and Urea Libraries

The orthogonal reactivity of the 5-amino and 3-carboxylic acid groups enables parallel library synthesis via amide coupling (at the carboxylic acid) or urea/amide formation (at the amine) [3]. This dual-handle architecture is not available in decarboxylated analogs or regioisomers lacking the carboxylic acid group, making this compound uniquely suited for high-throughput SAR exploration [3].

Long-Term Compound Library Storage and Fragment-Based Screening

The reported stability of the 5-amino-substituted benzo[d]isoxazole core, relative to unsubstituted analogs that degrade over time, makes this compound preferable for fragment libraries and long-term storage in institutional compound collections . This stability reduces the need for frequent re-synthesis or re-purification prior to screening campaigns .

Application
Selection Property
Validation Focus
Factor IXa inhibitor design
Regiospecific scaffold orientation
FIXa vs FXa selectivity profiling
HIF-1α transcription studies
Benzoisoxazole core chemotype
Cell-based reporter assay validation
Parallel library synthesis
Dual reactive handles (NH2/COOH)
Amide/urea coupling efficiency
Compound collection storage
Reported stability profile
Long-term purity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminobenzo[d]isoxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.